molecular formula C10H21ClN2O B14787556 1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one;hydrochloride

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one;hydrochloride

Cat. No.: B14787556
M. Wt: 220.74 g/mol
InChI Key: YHOZDEOQVHTHKS-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one;hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring

Preparation Methods

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one;hydrochloride involves several steps. One common method includes the reaction of 3-aminopyrrolidine with 2-ethylbutanone under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one;hydrochloride can be compared with other similar compounds such as pyrrolidine derivatives and pyrrolidinone derivatives. These compounds share a similar core structure but differ in their functional groups and overall properties. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-8(4-2)10(13)12-6-5-9(11)7-12;/h8-9H,3-7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOZDEOQVHTHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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